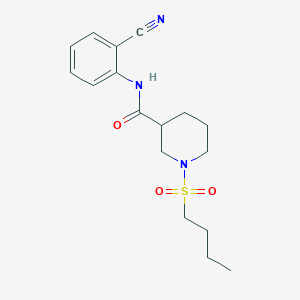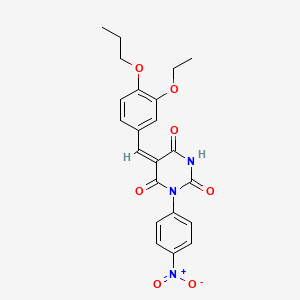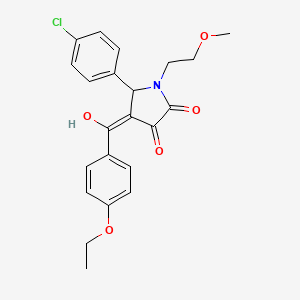
1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide, also known as FMP4, is a synthetic compound that has been studied for its potential use in various scientific research applications. This molecule has a unique chemical structure that makes it a promising candidate for research in the fields of neuroscience, pharmacology, and biochemistry. In
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its modulatory effect on neurotransmitter activity, this compound has been shown to have antioxidant properties and to inhibit the activity of certain enzymes such as acetylcholinesterase. These effects may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide for lab experiments is its unique chemical structure, which makes it a promising candidate for research in various fields. However, there are also some limitations to its use in lab experiments, such as its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide. One area of interest is in the development of new drugs based on the structure of this compound for the treatment of neurological disorders. Another area of research is in the study of the biochemical and physiological effects of this compound, which may lead to a better understanding of its potential therapeutic benefits. Additionally, further research is needed to explore the limitations of this compound for lab experiments and to develop new methods for its synthesis and purification.
Synthesis Methods
The synthesis of 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide involves several steps, starting with the reaction of 2-methoxy-5-methylphenylacetic acid with furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to yield this compound. This method has been optimized to produce high yields of this compound with high purity, making it suitable for research purposes.
Scientific Research Applications
1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of neuroscience, where this compound has been shown to have a modulatory effect on the activity of certain neurotransmitters such as dopamine and serotonin. This makes this compound a promising candidate for the development of new drugs for the treatment of neurological disorders such as depression and anxiety.
properties
IUPAC Name |
1-(furan-2-carbonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-6-16(24-2)15(12-13)20-18(22)14-7-9-21(10-8-14)19(23)17-4-3-11-25-17/h3-6,11-12,14H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHQDUOFFJHVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726642 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B5430793.png)

![[4-(4-chlorophenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5430802.png)

![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5430828.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5430849.png)

![3-[4-(3,9-diazaspiro[5.6]dodec-9-yl)-4-oxobutyl]-4(3H)-quinazolinone hydrochloride](/img/structure/B5430866.png)
![2-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5430879.png)
![N~1~,N~1~-dimethyl-N~4~-[4-(4-morpholinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5430883.png)
![5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5430889.png)
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5430894.png)

![(4aS*,8aR*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5430905.png)